molecular formula C26H23N5O8S B11554837 4-[(E)-{[3-(Benzylsulfanyl)-2-[(3,5-dinitrophenyl)formamido]propanamido]imino}methyl]phenyl acetate

4-[(E)-{[3-(Benzylsulfanyl)-2-[(3,5-dinitrophenyl)formamido]propanamido]imino}methyl]phenyl acetate

Cat. No.: B11554837
M. Wt: 565.6 g/mol
InChI Key: NFNHYAQBGLWRNR-MZJWZYIUSA-N
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Description

4-[(E)-{[3-(Benzylsulfanyl)-2-[(3,5-dinitrophenyl)formamido]propanamido]imino}methyl]phenyl acetate is a complex organic compound with a unique structure that includes benzylsulfanyl, dinitrophenyl, and formamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[3-(Benzylsulfanyl)-2-[(3,5-dinitrophenyl)formamido]propanamido]imino}methyl]phenyl acetate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 3-(benzylsulfanyl)-2-[(3,5-dinitrophenyl)formamido]propanoic acid, which is then reacted with appropriate reagents to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. Techniques such as chromatography and crystallization are employed to purify the final product. The use of advanced equipment and stringent quality control measures are essential to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[3-(Benzylsulfanyl)-2-[(3,5-dinitrophenyl)formamido]propanamido]imino}methyl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-[(E)-{[3-(Benzylsulfanyl)-2-[(3,5-dinitrophenyl)formamido]propanamido]imino}methyl]phenyl acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{[3-(Benzylsulfanyl)-2-[(3,5-dinitrophenyl)formamido]propanamido]imino}methyl]phenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.

    tert-Butyl carbamate: Another compound with a carbamate group, used in different applications.

Uniqueness

4-[(E)-{[3-(Benzylsulfanyl)-2-[(3,5-dinitrophenyl)formamido]propanamido]imino}methyl]phenyl acetate is unique due to its combination of benzylsulfanyl, dinitrophenyl, and formamido groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H23N5O8S

Molecular Weight

565.6 g/mol

IUPAC Name

[4-[(E)-[[3-benzylsulfanyl-2-[(3,5-dinitrobenzoyl)amino]propanoyl]hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C26H23N5O8S/c1-17(32)39-23-9-7-18(8-10-23)14-27-29-26(34)24(16-40-15-19-5-3-2-4-6-19)28-25(33)20-11-21(30(35)36)13-22(12-20)31(37)38/h2-14,24H,15-16H2,1H3,(H,28,33)(H,29,34)/b27-14+

InChI Key

NFNHYAQBGLWRNR-MZJWZYIUSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=N/NC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=NNC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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